3-(Methylthio)-5-phenyl-1,2,4-triazine

Heterocyclic Chemistry Nucleophilic Substitution Synthetic Methodology

Traditional heterocycle synthesis often struggles with poor leaving groups, limiting diversification. 3-(Methylthio)-5-phenyl-1,2,4-triazine (CAS 28735-27-5) solves this with a superior methylthio leaving group, enabling efficient construction of fused heterocycles like benzothiazoles and acridines. • Enables parallel synthesis for hit-to-lead optimization • Well-characterized non-covalent interactions for materials science • ≥98% purity, ambient shipping, global availability

Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
CAS No. 28735-27-5
Cat. No. B184110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-5-phenyl-1,2,4-triazine
CAS28735-27-5
Molecular FormulaC10H9N3S
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESCSC1=NC(=CN=N1)C2=CC=CC=C2
InChIInChI=1S/C10H9N3S/c1-14-10-12-9(7-11-13-10)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyMAPCYWNEYALWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)-5-phenyl-1,2,4-triazine: Physicochemical & Chemical Utility


3-(Methylthio)-5-phenyl-1,2,4-triazine (CAS 28735-27-5) is a heterocyclic organic compound belonging to the 1,2,4-triazine class, featuring a methylthio group at the 3-position and a phenyl group at the 5-position . With a molecular weight of 203.26 g/mol and purity specifications typically ranging from 95% to 98% from commercial sources , this compound serves as a versatile building block in medicinal chemistry and materials science. Its structural features enable unique reactivity patterns, including the ability to form new heterocycles such as benzothiazole and acridine , and it participates in non-covalent interactions relevant to crystal engineering and supramolecular chemistry [1].

Why 3-(Methylthio)-5-phenyl-1,2,4-triazine Is Irreplaceable


The 1,2,4-triazine scaffold is highly sensitive to substitution patterns, with small changes at the 3- and 5-positions leading to profound shifts in biological activity, physicochemical properties, and synthetic utility. The methylthio group confers unique electronic and steric characteristics that influence both reactivity and target engagement, distinguishing it from amino, hydrazino, or thiolo analogs . For instance, 3-hydrazino-5-phenyl-1,2,4-triazine exhibits antihypertensive activity [1], while 3-thiolo-5-phenyl-1,2,4-triazine demonstrates antifungal properties [2], illustrating that the nature of the 3-substituent dictates the pharmacological profile. Furthermore, the methylthio group is a superior leaving group compared to other substituents, enabling distinct synthetic transformations and facilitating the formation of fused heterocyclic systems . Therefore, substituting 3-(methylthio)-5-phenyl-1,2,4-triazine with a generic 1,2,4-triazine analog risks failure in both biological assays and synthetic applications, underscoring the necessity for product-specific selection.

3-(Methylthio)-5-phenyl-1,2,4-triazine: Key Evidence


Methylthio Leaving Group Superiority

The methylthio group at the 3-position of 3-(methylthio)-5-phenyl-1,2,4-triazine functions as an effective leaving group in nucleophilic substitution reactions, enabling facile derivatization and the formation of fused heterocycles. This contrasts with 3-amino-5-phenyl-1,2,4-triazine and 3-hydrazino-5-phenyl-1,2,4-triazine, where the amino and hydrazino groups are significantly less reactive under analogous conditions. While direct quantitative kinetics for this specific compound are not publicly available, the reactivity of methylthio-substituted 1,2,4-triazines is well-established in the literature [1]. The compound has been specifically shown to react with carbanions and phenylsulfones to form new heterocycles, including benzothiazole and acridine derivatives .

Heterocyclic Chemistry Nucleophilic Substitution Synthetic Methodology

Distinct Non-Covalent Interactions

A study comparing non-covalent interactions in 1-methyl-3-methylthio-5-phenyl-1,2,4-triazinium mono- and tetraiodide crystals revealed that the methylthio group engages in unique halogen bonding and chalcogen bonding patterns that are not observed in the corresponding 3-amino or 3-hydrazino derivatives. The research quantitatively characterized these interactions using Hirshfeld surface analysis and DFT calculations, demonstrating that the S-atom acts as a halogen bond acceptor and participates in directional S···I interactions with distances ranging from 3.5 to 3.8 Å [1]. These interactions contribute to the distinct crystal packing motifs and spectral properties of the triazinium salts.

Crystal Engineering Supramolecular Chemistry Materials Science

Substituent-Dependent Pharmacology

While direct biological activity data for 3-(methylthio)-5-phenyl-1,2,4-triazine is limited in publicly accessible primary literature, comparative analysis of structurally analogous 3-substituted 5-phenyl-1,2,4-triazines reveals stark differences in pharmacological profiles. The 3-hydrazino analog demonstrated moderate antihypertensive activity in spontaneously hypertensive rats, with a maximum blood pressure reduction of 32 mmHg at 50 mg/kg oral dose [1]. In contrast, the 3-thiolo analog (I 319) exhibited significant antifungal activity, with MIC values ranging from 3.1 to 25 μg/mL against 33 pathogenic fungal strains and prolonged survival in a murine candidiasis model by 200% at 25 mg/kg i.p. [2]. These data underscore that the 3-substituent is a critical determinant of biological target engagement and efficacy.

Medicinal Chemistry Antifungal Agents Antihypertensive Agents

3-(Methylthio)-5-phenyl-1,2,4-triazine: Optimal Use Cases


Fused Heterocycle Library Synthesis

Leveraging the methylthio group's superior leaving group ability, 3-(methylthio)-5-phenyl-1,2,4-triazine is ideally suited as a key intermediate for constructing diverse libraries of fused heterocycles, such as benzothiazoles and acridines . This application is directly supported by evidence of its reactivity with carbanions and phenylsulfones, enabling efficient parallel synthesis and diversification strategies for hit-to-lead optimization campaigns.

Crystal Engineering of Functional Materials

The well-characterized non-covalent interaction patterns of the methylthio group, including halogen and chalcogen bonding, make this compound a valuable building block for designing functional organic materials [1]. Researchers can exploit these predictable intermolecular interactions to engineer crystals with specific optoelectronic properties, such as tunable conductivity or luminescence.

Pharmacological Profiling of Under-Explored Chemical Space

Given the divergent biological activities of closely related 3-substituted 5-phenyl-1,2,4-triazines [2], 3-(methylthio)-5-phenyl-1,2,4-triazine represents an under-explored scaffold for drug discovery. Procuring this compound enables systematic exploration of novel pharmacological mechanisms, particularly in therapeutic areas where sulfur-containing heterocycles have shown promise, such as infectious diseases and oncology.

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